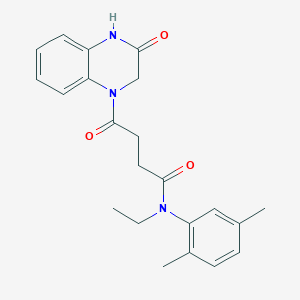![molecular formula C15H23N3O3 B7055234 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one](/img/structure/B7055234.png)
1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one is a synthetic organic compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a morpholine ring substituted with a methoxymethyl group and a pyrazine ring attached to a propanone moiety
Preparation Methods
The synthesis of 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one involves several steps. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the methoxymethyl group. The pyrazine ring is then attached to the morpholine ring through a propanone linker. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
In industrial production, the synthesis of this compound may be scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the pyrazine ring, leading to the formation of various substituted products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., reflux, room temperature). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one can be compared with other similar compounds, such as:
1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-2-ol: This compound has a similar structure but with a hydroxyl group instead of a ketone group, leading to different chemical and biological properties.
1-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-amine: This compound has an amine group instead of a ketone group, which may affect its reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-[6-(methoxymethyl)-2,2-dimethylmorpholin-4-yl]-3-pyrazin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2)11-18(9-13(21-15)10-20-3)14(19)5-4-12-8-16-6-7-17-12/h6-8,13H,4-5,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONFBUUMJSEHDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)COC)C(=O)CCC2=NC=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-1-methylimidazole-4-sulfonamide](/img/structure/B7055171.png)
![1-[(1-Ethylimidazol-2-yl)-(oxan-4-yl)methyl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B7055178.png)
![1-[(1-Methylimidazol-2-yl)-(oxan-4-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7055180.png)
![Methyl 2-methoxy-6-[2-(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7055186.png)
![4-methoxy-2-[(2S,4S)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7055194.png)
![1-[4-(3-Methylsulfonylpropyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7055209.png)

![1-[1-[3-(1-Methylimidazol-2-yl)pyrrolidine-1-carbonyl]cyclopropyl]ethanone](/img/structure/B7055217.png)

![(1-Methylpyrrol-3-yl)-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7055229.png)
![Methyl 4-[(2-propan-2-ylpyrazol-3-yl)carbamoyl]morpholine-2-carboxylate](/img/structure/B7055237.png)
![3-[4-[6-(Methoxymethyl)-2,2-dimethylmorpholin-4-yl]-4-oxobutyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7055241.png)
![N-(5-cyano-1-ethylbenzimidazol-2-yl)-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7055257.png)
![(2R,3S)-2-[1-(isoquinolin-6-ylmethyl)piperidin-4-yl]oxolane-3-carboxamide](/img/structure/B7055263.png)
